molecular formula C9H16Cl2N2OS B2765631 2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride CAS No. 2418693-26-0

2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride

Cat. No.: B2765631
CAS No.: 2418693-26-0
M. Wt: 271.2
InChI Key: AHZPBYJUAXNBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sulfonimidates, including ‘2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride’, have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .


Molecular Structure Analysis

Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .


Chemical Reactions Analysis

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

Scientific Research Applications

Sulfonation and Sulfonylation Reactions

The sulfonation and sulfonylation reactions are crucial for synthesizing sulfonamide or sulfone-containing compounds, which are widely used in medicinal chemistry and materials science. For instance, the synthesis of sulfonates and sulfonamides from ferrocene derivatives showcases the versatility of sulfone groups in catalytic and coordination chemistry (Zábranský et al., 2018). Similarly, the development of bis(arylalkyl)amines with methanesulfonamido groups on aryl rings highlights the role of sulfonamide groups in the selective class III antiarrhythmic agents, showcasing their significance in pharmacological research (Cross et al., 1990).

Chemical Synthesis and Material Science Applications

The creation of complex organic molecules often involves reactions that introduce or modify sulfonamide groups. For example, the selective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones for synthesizing optically active α-amino acid derivatives demonstrates the importance of sulfonamide groups in organic synthesis and the production of biologically active compounds (Foresti et al., 2003). Moreover, the study of metolachlor and alachlor breakdown in aquatic systems, leading to the formation of ethane sulfonic acid (ESA) and oxanillic acid breakdown products, underlines the environmental implications of sulfonamide derivatives in agrochemical research (Graham et al., 1999).

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.2ClH/c1-8-2-4-9(5-3-8)13(11,12)7-6-10;;/h2-5,11H,6-7,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZPBYJUAXNBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=N)(=O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.